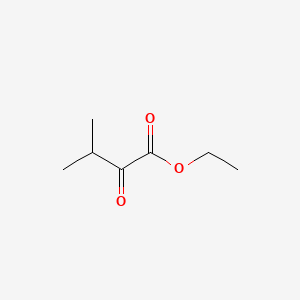

Ethyl 3-methyl-2-oxobutyrate

Description

Properties

IUPAC Name |

ethyl 3-methyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTYYUQUWFEUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174050 | |

| Record name | Ethyl 3-methyl-2-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20201-24-5 | |

| Record name | Ethyl 3-methyl-2-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20201-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methyl-2-oxobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020201245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methyl-2-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-methyl-2-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-methyl-2-oxobutyrate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 3-methyl-2-oxobutyrate

Introduction: Beyond a Simple Reagent

This compound, also known as ethyl dimethylpyruvate, is a clear, light yellow liquid with the chemical formula C₇H₁₂O₃.[1][2][3][4] While widely utilized as a reactant in organic synthesis, particularly in the formation of hydroxy unsaturated carbonyl compounds[1][2][5][6][7][8], its structural similarity to a key endogenous metabolite suggests a significant, though indirect, mechanism of action within biological systems. This guide will elucidate the core biological activities of this compound, moving beyond its synthetic applications to its role as a pro-metabolite within the central metabolic pathway of branched-chain amino acids (BCAAs).

The primary hypothesis for the biological action of this compound is its enzymatic or spontaneous hydrolysis in a biological milieu to release ethanol and 3-methyl-2-oxobutanoic acid. This latter molecule, also known as α-ketoisovaleric acid or α-ketovaline, is the α-keto acid analog of the essential amino acid valine.[9][10] As such, the mechanism of action of this compound is intrinsically linked to the metabolic fate of α-ketoisovaleric acid, a critical intermediate in BCAA catabolism.

This guide will provide a comprehensive overview of this mechanism, detailing the metabolic pathway, the key enzymes involved, its physiological and pathological significance, and the experimental protocols required to investigate its effects.

Part 1: The Metabolic Core - Integration into Branched-Chain Amino Acid Catabolism

The catabolism of the three essential branched-chain amino acids—leucine, isoleucine, and valine—is a fundamental process for energy production, protein synthesis, and metabolic regulation.[11][12] Unlike other amino acids, which are primarily metabolized in the liver, BCAA breakdown is initiated in skeletal muscle.[11] The first two steps of this process are shared among all three BCAAs.

Step 1: Reversible Transamination by Branched-Chain Aminotransferase (BCAT)

The initial step is a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT).[13][14] In this reaction, the amino group from a BCAA (e.g., valine) is transferred to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA). In the case of valine, this product is α-ketoisovaleric acid (KIV), the active metabolite derived from this compound.[13]

Step 2: Irreversible Oxidative Decarboxylation by the BCKDH Complex

The BCKAs produced in the first step are then subjected to irreversible oxidative decarboxylation. This is the rate-limiting step in BCAA catabolism and is catalyzed by a multi-enzyme complex known as the branched-chain α-keto acid dehydrogenase complex (BCKDH).[11][13] This mitochondrial complex converts the BCKAs into their respective acyl-CoA derivatives. Specifically, α-ketoisovaleric acid is converted to isobutyryl-CoA.[13]

The BCKDH complex is structurally and functionally related to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, all of which are crucial for cellular energy metabolism.[12] The activity of the BCKDH complex is tightly regulated, primarily through phosphorylation and dephosphorylation, which allows for precise control over BCAA catabolism in response to physiological demands.

The diagram below illustrates the entry of this compound into the BCAA metabolic pathway.

Caption: Entry of this compound into the BCAA pathway.

Part 2: Physiological Significance and Pathological Implications

The catabolism of BCAAs is not only a source of energy but also provides precursors for the synthesis of other molecules. The final product of valine catabolism, propionyl-CoA, can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration.[12]

Metabolic Disorders: Maple Syrup Urine Disease (MSUD)

The critical role of the BCKDH complex is highlighted by the genetic disorder known as Maple Syrup Urine Disease (MSUD).[11][12][15] In individuals with MSUD, a deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding BCKAs, including α-ketoisovaleric acid, in the blood and urine. This accumulation is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, death.[15] The study of compounds like this compound can, therefore, be relevant in creating cellular models to understand the pathophysiology of MSUD.

Emerging Roles in Metabolic Health

Elevated levels of circulating BCAAs have been associated with obesity, metabolic syndrome, and cardiovascular risk.[16] This suggests that the regulation of BCAA catabolism plays a significant role in overall metabolic homeostasis. Research into this pathway is crucial for understanding and potentially treating these conditions.

Part 3: Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanism of action for this compound, a series of in vitro and cell-based assays can be employed. These protocols are designed to be self-validating systems, providing clear, quantifiable endpoints.

Protocol 1: In Vitro Hydrolysis and Stability Assay

Objective: To determine the rate of hydrolysis of this compound to α-ketoisovaleric acid in a biological matrix.

Methodology:

-

Matrix Preparation: Prepare cell lysates (e.g., from skeletal muscle or liver cells) or use fresh plasma.

-

Incubation: Add a known concentration of this compound to the biological matrix and incubate at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: Immediately quench the reaction in each aliquot by adding a protein precipitation agent (e.g., cold acetonitrile). Centrifuge to remove precipitated proteins.

-

Quantification: Analyze the supernatant for the concentrations of both this compound and α-ketoisovaleric acid using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

-

Data Analysis: Plot the concentrations of the parent compound and the metabolite over time to determine the hydrolysis rate.

Caption: Workflow for the in vitro hydrolysis assay.

Protocol 2: BCKDH Complex Activity Assay

Objective: To measure the effect of α-ketoisovaleric acid (derived from this compound) on the activity of the BCKDH enzyme complex.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver or skeletal muscle) using differential centrifugation.

-

Enzyme Reaction: In a reaction buffer containing the isolated mitochondria, cofactors (NAD+, CoA), and a specific concentration of α-ketoisovaleric acid as the substrate.

-

Measurement: The activity of the BCKDH complex can be measured by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically at 340 nm.

-

Kinetic Analysis: Perform the assay with varying concentrations of α-ketoisovaleric acid to determine kinetic parameters such as Kₘ and Vₘₐₓ.

| Parameter | Description | Typical Value Range |

| Kₘ (for α-KIV) | Michaelis constant; substrate concentration at half-maximal velocity. | 10-50 µM |

| Vₘₐₓ | Maximum rate of the reaction. | Varies with enzyme prep |

Table 1: Key kinetic parameters for the BCKDH complex.

Protocol 3: Cellular Respiration Analysis

Objective: To assess the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

-

Cell Culture: Plate cells (e.g., C2C12 myotubes) in a specialized microplate for metabolic analysis (e.g., Seahorse XF plate).

-

Treatment: Treat the cells with varying concentrations of this compound for a defined period.

-

OCR Measurement: Use an extracellular flux analyzer to measure the OCR of the cells in real-time. This provides a direct measure of mitochondrial respiration.

-

Mitochondrial Stress Test: After the initial OCR measurement, sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to dissect different parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Data Analysis: Compare the OCR profiles of treated and untreated cells to determine the effect of the compound on cellular bioenergetics. An increase in basal and maximal respiration would be expected if the compound is effectively utilized as a fuel source.

Conclusion

The mechanism of action of this compound in a biological context is best understood as that of a pro-metabolite. Upon hydrolysis, it releases α-ketoisovaleric acid, a key intermediate in the catabolism of the branched-chain amino acid valine. This places the compound at a crucial junction in cellular metabolism, directly influencing the flux through the BCKDH complex and subsequently impacting the TCA cycle and overall cellular energy production.

Understanding this mechanism has implications for research in metabolic diseases, particularly those involving dysfunctional BCAA metabolism like Maple Syrup Urine Disease. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the precise effects of this compound and similar compounds on this vital metabolic pathway. Future research may explore the therapeutic potential of modulating BCAA catabolism through such precursor molecules.

References

- 1. This compound 97 20201-24-5 [sigmaaldrich.com]

- 2. This compound | 20201-24-5 [chemicalbook.com]

- 3. This compound | C7H12O3 | CID 88406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. cenmed.com [cenmed.com]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. scbt.com [scbt.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. 3-Methyl-2-oxobutanoic acid | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Exposome-Explorer - 3-Methyl-2-oxobutyric acid (Compound) [exposome-explorer.iarc.fr]

- 11. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 12. OIMD [oimd.org]

- 13. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 15. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 16. Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 17. This compound | SIELC Technologies [sielc.com]

biological activity of Ethyl 3-methyl-2-oxobutyrate

An In-Depth Technical Guide to the Biological Activity of Ethyl 3-methyl-2-oxobutyrate

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the biological activities of this compound. It is important to establish from the outset that direct, comprehensive research into the pharmacological effects of this specific molecule is nascent. Therefore, this guide adopts a dual-pronged approach. Firstly, it meticulously collates and presents the existing, albeit limited, data on this compound. Secondly, and more critically, it functions as a forward-looking whitepaper, postulating potential biological activities and outlining a robust framework for future investigation. This is achieved by drawing logical inferences from its metabolic context as an ester of α-ketoisovalerate—a key intermediate in branched-chain amino acid metabolism—and by analyzing the well-documented activities of structurally analogous compounds such as ethyl pyruvate. Our objective is to provide not just a summary of what is known, but a scientifically grounded roadmap for what is yet to be discovered.

Part 1: Foundational Knowledge and Physicochemical Properties

This compound, also known as ethyl dimethylpyruvate or ketovaline ethyl ester, is an organic compound with the chemical formula C7H12O3[1][2]. It is a clear, light yellow liquid with a molecular weight of 144.17 g/mol [3][4][5].

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 20201-24-5 | [2][3][4] |

| Molecular Formula | C7H12O3 | [1][2][4] |

| Molecular Weight | 144.17 g/mol | [1][4][5] |

| IUPAC Name | ethyl 3-methyl-2-oxobutanoate | [1][4] |

| Appearance | Clear light yellow liquid | [3][6] |

| Boiling Point | 62 °C at 11 mmHg | [3][7] |

| Density | 0.989 g/mL at 25 °C | [3][7] |

| Solubility | Slightly soluble in water | [3][6] |

While primarily utilized in organic synthesis as a reactant for creating more complex molecules like hydroxy unsaturated carbonyl compounds, its structural characteristics hint at potential biological relevance[2][3][5][8].

Part 2: The Metabolic Context - A Gateway to Potential Bioactivity

The most compelling avenue for exploring the biological relevance of this compound is through its parent acid, 3-methyl-2-oxobutanoic acid (also known as α-ketoisovalerate). This α-keto acid is a central metabolite in the catabolism of the branched-chain amino acid (BCAA) valine[9].

Branched-Chain Amino Acid (BCAA) Catabolism

BCAA metabolism is a critical pathway for energy production, protein synthesis, and signaling. Dysregulation of this pathway has been implicated in various metabolic disorders, including type 2 diabetes and obesity[10][11][12]. 3-Methyl-2-oxobutanoic acid is a key intermediate in this pathway, and its levels can be indicative of metabolic health[9][13]. The potential for this compound to act as a pro-drug or modulator of this pathway is a primary hypothesis for its biological activity.

Caption: Potential metabolic fate of this compound.

Part 3: Extrapolation from Structurally Related Compounds

Given the limited direct data, a powerful approach to hypothesis generation is the study of structurally similar molecules with well-defined biological activities.

Case Study: Ethyl Pyruvate - A Model for Investigation

Ethyl pyruvate, a simple α-keto ester, has been extensively studied and shown to possess significant neuroprotective and anti-inflammatory properties[14]. It mitigates oxidative stress and inflammation in various disease models. For instance, in models of Parkinson's disease, ethyl pyruvate has been shown to resolve motor dysfunction and protect against neuronal damage by reducing oxidative stress and inflammation[14].

The structural similarity between ethyl pyruvate and this compound suggests that the latter may also exhibit similar protective effects. The presence of the α-keto ester moiety is crucial for the antioxidant activity of ethyl pyruvate, and this functional group is conserved in this compound.

Other Relevant Analogs

-

Ethyl Palmitate: This fatty acid ester has demonstrated anti-inflammatory activity in various rat models. It has been shown to reduce paw edema, decrease prostaglandin E2 levels, and lower plasma levels of TNF-α and IL-6[15]. This provides further evidence that ethyl esters of biologically relevant acids can exert anti-inflammatory effects.

-

Derivatives of Oxobutanoates: Various synthetic derivatives of related oxobutanoates have been investigated for a range of biological activities, including antimicrobial and anticancer properties[16]. This highlights the potential for this chemical scaffold to be a starting point for drug discovery.

Part 4: A Proposed Research Framework for Elucidating Biological Activity

This section outlines a logical, phased approach for the systematic investigation of the biological activity of this compound.

Phase 1: In Vitro Characterization

The initial phase should focus on cell-based assays to screen for a broad range of potential activities.

1.1. Cytotoxicity and Metabolic Assays:

-

Objective: To determine the cytotoxic profile and general metabolic impact of the compound.

-

Protocol:

-

Culture relevant cell lines (e.g., HepG2 for liver metabolism, SH-SY5Y for neuroprotection, RAW 264.7 for inflammation).

-

Treat cells with a dose-range of this compound (e.g., 1 µM to 1 mM) for 24-48 hours.

-

Assess cell viability using an MTT or LDH assay.

-

Measure ATP levels to assess mitochondrial function.

-

Use Seahorse XF Analyzer to determine effects on cellular respiration and glycolysis.

-

1.2. Anti-inflammatory Screening:

-

Objective: To investigate potential anti-inflammatory effects.

-

Protocol:

-

Use RAW 264.7 macrophages.

-

Pre-treat cells with this compound for 1-2 hours.

-

Induce an inflammatory response with lipopolysaccharide (LPS).

-

Measure levels of key inflammatory mediators such as TNF-α, IL-6, and nitric oxide (using Griess reagent) in the cell supernatant via ELISA.

-

Assess NF-κB activation through western blotting or a reporter assay.

-

1.3. Neuroprotective Screening:

-

Objective: To assess the potential for neuroprotection against oxidative stress.

-

Protocol:

-

Use SH-SY5Y neuroblastoma cells.

-

Pre-treat cells with this compound.

-

Induce oxidative stress with agents like H2O2 or 6-OHDA.

-

Measure cell viability and reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.

-

Caption: Proposed workflow for in vitro screening.

Phase 2: Mechanistic Studies

Based on the results of Phase 1, this phase will delve deeper into the mechanism of action.

-

Target Identification: Employ techniques such as thermal shift assays or affinity chromatography with cell lysates to identify potential protein binding partners.

-

Pathway Analysis: If anti-inflammatory effects are observed, conduct RNA sequencing to identify modulated gene expression profiles and perform detailed Western blot analysis of key signaling pathways (e.g., MAPK, PI3K/Akt).

-

Enzyme Inhibition Assays: Screen for inhibitory activity against relevant enzymes, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX)[17][18].

Phase 3: In Vivo Validation

Promising in vitro results should be validated in animal models.

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents. HPLC methods can be adapted for this purpose[19].

-

Efficacy Studies:

Part 5: Considerations on Use in Fragrance and Flavor Industries

There is conflicting information regarding the use of this compound in fragrances. While some patents describe its use for its fresh, fruity, and nutty notes, other sources explicitly state it is not for fragrance or flavor use[20][21]. This discrepancy may be due to regulatory status, safety concerns at certain concentrations, or instability in formulations. Safety assessments for structurally related fragrance ingredients often rely on the Threshold of Toxicological Concern (TTC) when direct data is unavailable[22][23][24]. Any development for therapeutic use would require a full, independent toxicological evaluation.

Conclusion and Future Directions

This compound represents a molecule at the intersection of metabolism and synthetic chemistry. While its biological activities are not yet well-defined, its metabolic context as a derivative of a key BCAA intermediate and its structural similarity to compounds like ethyl pyruvate provide a strong rationale for further investigation. The proposed research framework offers a clear path forward to systematically uncover its potential as a modulator of inflammatory and neurodegenerative processes. Future research should focus on validating these hypotheses and exploring the therapeutic potential of this intriguing α-keto ester.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

- Kataoka, M., et al. (1995). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. Bioscience, Biotechnology, and Biochemistry, 59(8), 1479-1483.

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, (±) ethyl 3-mercaptobutyrate, CAS Registry Number 156472-94-5. Food and Chemical Toxicology, 173(Suppl 1), 113523.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, ethyl butyrate, CAS registry number 105-54-4. Food and Chemical Toxicology, 166(Suppl 1), 113175.

-

The Good Scents Company. (n.d.). ethyl 2-methyl butyrate. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

- Pickenhagen, W., & Briner, L. (2004). Ethyl 3-methyl-2-oxopentanoate as a fragrance.

- Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Kumar, H., et al. (2013). Neuroprotective effects of α-ketoglutarate and ethyl pyruvate against motor dysfunction and oxidative changes caused by repeated 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine exposure in mice. Human & Experimental Toxicology, 32(7), 747-758.

- Chiarelli, L. R., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 983.

- Wang, T., et al. (2021). Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass. International Journal of Molecular Sciences, 22(16), 8845.

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). 3-Methyl-2-oxobutyric acid. International Agency for Research on Cancer. Retrieved from [Link]

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, (+-)-ethyl 3-mercapto-2-methylbutanoate, CAS Registry Number 888021-82-7. Food and Chemical Toxicology, 173(Suppl 1), 113517.

- Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, ethyl 2-methylbutyrate, CAS Registry Number 7452-79-1. Food and Chemical Toxicology, 122(Suppl 1), S738-S746.

- Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Menni, C., et al. (2013). Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach. Diabetes, 62(12), 4270-4276.

- Al-Sulaiman, F., et al. (2022). Metabolic and Metabo-Clinical Signatures of Type 2 Diabetes, Obesity, Retinopathy, and Dyslipidemia. Diabetes, 71(1), 163-177.

- Gad, A. M., et al. (2012). Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models. European Journal of Pharmacology, 696(1-3), 123-130.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, propyl 2-methylbutyrate, CAS Registry Number 37064-20-3. Food and Chemical Toxicology, 163, 112950.

- Kim, J., et al. (2023). Ethyl Acetate Fraction of Chestnut Honey Attenuates Scopolamine-Induced Cognitive Impairment in Mice and Glutamate-Induced Neurotoxicity in HT22 Cells. Antioxidants, 12(7), 1345.

-

ResearchGate. (n.d.). Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. Retrieved from [Link]

- Guasch-Ferré, M., et al. (2024). Role of human plasma metabolites in prediabetes and type 2 diabetes from the IMI-DIRECT study. Diabetologia, 67(1), 107-121.

- Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(23), 7247.

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

Sources

- 1. This compound | C7H12O3 | CID 88406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 20201-24-5 [chemicalbook.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. 3-メチル-2-オキソ酪酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound 97 20201-24-5 [sigmaaldrich.com]

- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. 3-Methyl-2-oxobutanoic acid | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic and Metabo-Clinical Signatures of Type 2 Diabetes, Obesity, Retinopathy, and Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of human plasma metabolites in prediabetes and type 2 diabetes from the IMI-DIRECT study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exposome-Explorer - 3-Methyl-2-oxobutyric acid (Compound) [exposome-explorer.iarc.fr]

- 14. Neuroprotective effects of α-ketoglutarate and ethyl pyruvate against motor dysfunction and oxidative changes caused by repeated 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. This compound | SIELC Technologies [sielc.com]

- 20. This compound, 20201-24-5 [thegoodscentscompany.com]

- 21. DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate as a fragrance - Google Patents [patents.google.com]

- 22. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 23. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 24. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to Ethyl 3-methyl-2-oxobutyrate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Ethyl 3-methyl-2-oxobutyrate, also known as ethyl dimethylpyruvate or ketovaline ethyl ester, is a versatile α-ketoester that serves as a valuable building block in organic synthesis.[1] Its unique structural motif, featuring adjacent ketone and ester functionalities, provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the development of therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Physicochemical Properties

This compound is a clear, light yellow liquid with a characteristic odor.[2] It is slightly soluble in water but miscible with many common organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 20201-24-5 | [1] |

| Appearance | Clear light yellow liquid | [2] |

| Boiling Point | 62 °C at 11 mmHg | [3] |

| Density | 0.989 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.410 | [3] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [1] |

| Solubility | Slightly soluble in water | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent, specifically isopropylmagnesium bromide, with diethyl oxalate. This approach allows for the direct formation of the desired α-ketoester.

Experimental Protocol: Synthesis via Grignard Reaction

Part A: Preparation of Isopropylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initiation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Grignard Formation: A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is typically initiated by gentle warming. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining 2-bromopropane solution is added at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey solution is then cooled to room temperature for use in the next step.

Part B: Reaction with Diethyl Oxalate

-

Reaction Setup: A separate flame-dried, three-necked round-bottom flask is charged with a solution of diethyl oxalate in anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

-

Addition of Grignard Reagent: The freshly prepared isopropylmagnesium bromide solution is added dropwise to the cooled diethyl oxalate solution with vigorous stirring. The temperature should be maintained below -70 °C during the addition.

-

Quenching: After the addition is complete, the reaction is stirred at -78 °C for an additional hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.[3]

Sources

Ethyl 3-methyl-2-oxobutyrate: A Strategic Precursor in Complex Organic Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-methyl-2-oxobutyrate, also known as ketovaline ethyl ester, has emerged as a versatile and valuable C7 building block.[1][2] Its unique α-keto-β-branched ester functionality provides a reactive handle for a variety of transformations, making it a precursor of significant interest in the synthesis of specialized amino acids, intricate natural product fragments, and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the applications of this compound, with a focus on field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.

Core Properties and Strategic Advantages

This compound is a clear, light yellow liquid with a molecular weight of 144.17 g/mol .[1][2] Its physical and chemical properties are summarized in the table below. The presence of two adjacent carbonyl groups, an ester and a ketone, dictates its reactivity profile. The α-keto group is susceptible to nucleophilic attack, while the protons on the isopropyl group are not readily enolizable, directing reactions to the carbonyl carbons. This characteristic makes it a prime substrate for reactions such as reductive amination and additions of organometallic reagents.

| Property | Value | Reference |

| CAS Number | 20201-24-5 | [1][2] |

| Molecular Formula | C7H12O3 | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Boiling Point | 62 °C/11 mmHg | [1] |

| Density | 0.989 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.410 | [1] |

Key Synthetic Applications

The utility of this compound as a precursor is highlighted in several key synthetic transformations, which are central to the construction of high-value molecules.

A cornerstone application of this compound is in the synthesis of valine and its derivatives. Valine, an essential amino acid, is a common structural motif in many biologically active peptides and small molecule drugs. Reductive amination provides a direct and efficient route to convert the α-keto ester into the corresponding amino acid ester.

The reaction proceeds through the in situ formation of an imine intermediate upon reaction with an amine source, such as ammonia or a primary amine, which is then reduced to the desired amine.[3] The choice of reducing agent is critical for the success of this one-pot reaction, with sodium cyanoborohydride (NaBH3CN) being a preferred reagent due to its selectivity for reducing the iminium ion over the ketone starting material.[3][4]

Conceptual Workflow for Reductive Amination:

Caption: Reductive amination of this compound.

Protocol: General Procedure for Reductive Amination

This protocol provides a general framework for the reductive amination of this compound. Optimization of reaction conditions, particularly the amine source and solvent, may be necessary for specific substrates.

Materials:

-

This compound

-

Ammonium chloride (or other amine source)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (anhydrous)

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add ammonium chloride (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired valine derivative.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: The reaction is sensitive to water, which can hydrolyze the imine intermediate and reduce the efficiency of the reduction.

-

Sodium Cyanoborohydride: Its mild nature and selectivity for the iminium ion in the presence of the ketone starting material are crucial for high yields in this one-pot procedure.[4]

-

Acetic Acid (optional): A catalytic amount of acid can facilitate the formation of the iminium ion, accelerating the reaction rate.

The synthesis of enantiomerically pure amino acids is of paramount importance in drug development. This compound can be employed in asymmetric reductive amination protocols through the use of chiral auxiliaries.[5][6] A chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be used to form a diastereomeric imine intermediate. Subsequent reduction and removal of the chiral auxiliary can yield the desired enantiomer of the valine derivative.

Workflow for Asymmetric Reductive Amination:

Caption: Asymmetric synthesis using a chiral auxiliary.

This compound has been utilized as a key starting material in the synthesis of complex molecules with potential therapeutic applications. A notable example is its use in the synthesis of (2SR,4SR)-5(S)-(N-Boc)-amino-6-cyclohexyl-4-hydoxy-2-isopropyl hexanoic acid.[1] This intricate molecule contains multiple stereocenters and functional groups, highlighting the strategic importance of the precursor in building molecular complexity. The synthesis, as described by Chakravarty et al., showcases the utility of this ketoester in sophisticated multi-step synthetic sequences.[1]

Additional Synthetic Transformations

Beyond reductive amination, the reactivity of this compound extends to other useful transformations.

The ketone functionality of this compound is a target for nucleophilic addition by organometallic reagents. For instance, it reacts with various allyl halides in the presence of indium to yield hydroxy unsaturated carbonyl compounds. This transformation allows for the introduction of a new carbon-carbon bond and a hydroxyl group, creating a versatile intermediate for further synthetic manipulations.

Protocol: Indium-Mediated Allylation

This protocol is based on the work of Lee et al. and provides a method for the allylation of this compound.

Materials:

-

This compound

-

Allyl bromide (or other allyl halide)

-

Indium powder

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of indium powder (1.5 eq) in anhydrous THF, add a solution of this compound (1.0 eq) and allyl bromide (1.2 eq) in THF at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the corresponding hydroxy unsaturated carbonyl compound.

Causality Behind Experimental Choices:

-

Indium: This metal is known for its ability to mediate the allylation of carbonyl compounds in aqueous or organic solvents with high chemoselectivity.

-

Anhydrous THF: While indium-mediated reactions can sometimes be performed in water, the use of an anhydrous solvent prevents unwanted side reactions with the ester functionality.

Conclusion

This compound is a powerful and versatile precursor in organic synthesis. Its unique structural features allow for strategic and efficient entry into complex molecular targets, particularly chiral amino acids and their derivatives. The methodologies outlined in this guide, including reductive amination and organometallic additions, provide a solid foundation for researchers and drug development professionals to leverage the full potential of this valuable building block. As the demand for enantiomerically pure and structurally complex pharmaceuticals continues to grow, the importance of strategic precursors like this compound will undoubtedly increase.

References

-

Chakravarty, P. K., et al. (1989). The synthesis of (2S, 4S, 5S)-5-(N-BOC)-amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid lactone, an hydroxyethylene dipeptide isostere precusor. Tetrahedron Letters, 30(4), 415-418. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Lee, P. H., et al. (2001). A convenient allylation of 1, n-dicarbonyl compounds using organoindium reagents. Bulletin of the Korean Chemical Society, 22(12), 1380-1384. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Borch, R. F., et al. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

-

Organic Syntheses Procedure. [Link]

-

PrepChem. Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

Sources

An In-depth Technical Guide on the Role of Ethyl 3-methyl-2-oxobutyrate in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Ethyl 3-methyl-2-oxobutyrate in the Metabolic Landscape

This compound, an ethyl ester of the branched-chain α-keto acid 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate), occupies a critical nexus in cellular metabolism. While often utilized as a synthetic precursor in organic chemistry, its true metabolic significance is revealed upon its likely hydrolysis in biological systems to 3-methyl-2-oxobutanoate. This keto acid is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine.[1][2][3][4][5] This guide will provide a comprehensive technical overview of the metabolic journey of this compound, from its conversion to its parent keto acid to its ultimate fate within the intricate network of cellular energy production. We will delve into the enzymatic machinery, regulatory mechanisms, and the clinical implications of this pathway, offering insights for researchers in metabolic diseases and professionals in drug development.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its application in research and as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | Clear light yellow liquid | |

| Boiling Point | 62 °C at 11 mmHg | |

| Density | 0.989 g/mL at 25 °C | |

| Solubility | Slightly soluble in water |

Part 1: The Metabolic Conversion and Entry into the Valine Catabolic Pathway

The metabolic journey of this compound commences with its conversion to 3-methyl-2-oxobutanoate. This initial step is crucial as the ethyl ester itself is not a direct participant in the core metabolic pathways.

Enzymatic Hydrolysis: The Gateway to Metabolism

It is widely understood that ester compounds are susceptible to hydrolysis by esterase enzymes present in various tissues. While direct in-vivo studies on the specific enzymatic hydrolysis of this compound are not extensively documented, the hydrolysis of other α-keto acid esters has been observed.[6][7] This process, catalyzed by non-specific esterases, would yield 3-methyl-2-oxobutanoate and ethanol.

3-methyl-2-oxobutanoate: A Product of Valine Transamination

The resulting 3-methyl-2-oxobutanoate is a naturally occurring α-keto acid derived from the transamination of the branched-chain amino acid, valine.[1][3][4][5] This reversible reaction is catalyzed by branched-chain aminotransferases (BCATs).

Part 2: The Branched-Chain α-Keto Acid Dehydrogenase Complex: The Commitment Step

Once formed, 3-methyl-2-oxobutanoate is directed towards irreversible degradation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex is a critical regulatory point in BCAA catabolism.[8][9][10]

The BCKDH Complex: Structure and Function

The BCKDH complex is composed of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase). This complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids, including 3-methyl-2-oxobutanoate, to their corresponding acyl-CoA derivatives.

In the case of 3-methyl-2-oxobutanoate, the BCKDH complex converts it to isobutyryl-CoA.[1]

Regulation of the BCKDH Complex

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle.[8][9][10][11][12] A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the E1 component. Conversely, a phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates the complex. This regulation ensures that BCAA catabolism is responsive to the metabolic state of the cell.

Part 3: Downstream Metabolism of Isobutyryl-CoA to Succinyl-CoA

The isobutyryl-CoA generated from the BCKDH complex reaction enters a series of enzymatic steps that ultimately convert it into succinyl-CoA, an intermediate of the citric acid cycle.[1][13][14][15]

The key steps in this conversion are:

-

Dehydrogenation: Isobutyryl-CoA is dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase.[16][17]

-

Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA.[1]

-

Deacylation: 3-hydroxyisobutyryl-CoA is hydrolyzed to 3-hydroxyisobutyrate and Coenzyme A.

-

Oxidation: 3-hydroxyisobutyrate is oxidized to methylmalonate semialdehyde.

-

Conversion to Succinyl-CoA: Methylmalonate semialdehyde is converted to succinyl-CoA through a series of reactions involving propionyl-CoA and methylmalonyl-CoA intermediates.[1][14]

Part 4: Clinical Relevance and Pathophysiology

Defects in the BCAA catabolic pathway, particularly in the BCKDH complex, lead to serious metabolic disorders.

Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the BCKDH complex.[18][19][20][21][22] This deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including 3-methyl-2-oxobutanoate, in the blood and urine. The buildup of these compounds is neurotoxic and can cause severe neurological damage, developmental delays, and a characteristic sweet odor of the urine, resembling maple syrup.[18][19][20][21][22]

Other Metabolic Implications

Elevated levels of 3-methyl-2-oxovaleric acid (derived from isoleucine) and other branched-chain keto acids are also associated with neurotoxicity and metabolic disturbances.[23][24] Monitoring the levels of these keto acids is crucial for the diagnosis and management of MSUD and other related metabolic disorders.

Part 5: Experimental Protocols for the Analysis of this compound and its Metabolites

Accurate quantification of this compound and its downstream metabolites is essential for research in this area.

High-Performance Liquid Chromatography (HPLC) for this compound

A reverse-phase HPLC method can be employed for the analysis of this compound.[25][26][27]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid for Mass-Spec compatibility.[25][26]

-

Detection: UV detection at an appropriate wavelength.

-

Sample Preparation: Simple extraction from the biological matrix followed by filtration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Branched-Chain Keto Acids

GC-MS is a highly sensitive and specific method for the analysis of branched-chain keto acids in biological samples.[28][29]

-

Sample Preparation:

-

Deproteinization of the biological sample (e.g., serum, urine) using an acid such as perchloric acid.

-

Extraction of the keto acids with an organic solvent.

-

Derivatization to form more volatile and thermally stable compounds. A common derivatization agent is o-phenylenediamine (OPD), which reacts with the α-keto acid functionality.[30][31]

-

-

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized keto acids.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, providing high sensitivity and specificity.

-

Conclusion

This compound serves as a valuable tool for probing the intricate metabolic pathway of the branched-chain amino acid valine. Its utility lies in its efficient conversion to 3-methyl-2-oxobutanoate, a key intermediate that feeds into the central carbon metabolism via the citric acid cycle. A thorough understanding of this pathway, from the initial hydrolysis of the ethyl ester to the final production of succinyl-CoA, is critical for researchers investigating metabolic disorders such as Maple Syrup Urine Disease and for drug development professionals exploring novel therapeutic interventions targeting BCAA metabolism. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of the key metabolites in this pathway, enabling further advancements in our understanding of cellular metabolism and its role in health and disease.

References

- Bowden JA, Connelly JL. Branched chain alpha-keto acid metabolism. II. Evidence for the common identity of alpha-ketoisocaproic acid and alpha-keto-beta-methyl-valeric acid dehydrogenases. J Biol Chem. 1968 Jun 25;243(12):3526-31.

- Popov KM, Zhao Y, Shimomura Y, Kuntz MJ, Harris RA. Branched-chain alpha-ketoacid dehydrogenase kinase. Molecular cloning, expression, and sequence similarity with histidine protein kinases. J Biol Chem. 1992 Dec 25;267(36):26123-6.

- Chuang DT, Shih VE. Maple syrup urine disease (branched-chain ketoaciduria). In: Scriver CR, Beaudet AL, Sly WS, Valle D, eds. The Metabolic and Molecular Bases of Inherited Disease. 8th ed. New York: McGraw-Hill; 2001:1971-2005.

- Harris RA, Joshi M, Jeoung NH. Regulation of the branched-chain alpha-ketoacid dehydrogenase complex by phosphorylation and dephosphorylation. Biochem Soc Trans. 2004 Feb;32(Pt 1):51-3.

- Strauss KA, Puffenberger EG, Morton DH. Maple Syrup Urine Disease. In: Adam MP, Ardinger HH, Pagon RA, et al., editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2024.

- Blackburn PR, Gass JM, Vairo FPE, et al. Maple syrup urine disease: mechanisms and management. Appl Clin Genet. 2017;10:57-66.

- Adeva-Andany MM, López-Maside L, Donapetry-García C, Fernández-Fernández C, Sixto-Leal C. Enzymes involved in branched-chain amino acid metabolism in humans. Amino Acids. 2017;49(6):1005-1027.

- Holecek M. Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutr Metab (Lond). 2018;15:33.

- Wynn RM, Chuang JL, Sansaricq C, Chuang DT. Molecular mechanism for regulation of the human mitochondrial branched-chain alpha-ketoacid dehydrogenase complex by phosphorylation. J Biol Chem. 2000 Oct 27;275(43):33482-9.

- Snyderman SE, Norton PM, Roitman E, Holt LE Jr. Maple syrup urine disease, with particular reference to dietotherapy.

- Dancis J, Hutzler J, Levitz M. The diagnosis of maple syrup urine disease (branched-chain ketoaciduria) by the in vitro demonstration of the metabolic defect.

-

SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

- Suryawan A, Hawes JW, Harris RA, Shimomura Y, Jenkins AE, Hutson SM. A molecular model of human branched-chain amino acid metabolism. Am J Clin Nutr. 1998 Jan;67(1):123-31.

- Gasking AL, Edwards WT, Hobson-Frohock A, Elia M, Livesey G. Quantitative high-performance liquid chromatographic analysis of branched-chain 2-keto acids in biological samples. Methods Enzymol. 1988;166:20-7.

- Paxton R, Harris RA. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase. Arch Biochem Biophys. 1984 Sep;233(2):603-11.

- Langenbeck U, Wendel U, Hoinowski A, Kuschel D, Bremer HJ. A new method for the determination of branched-chain alpha-keto acids in physiological fluids. Clin Chim Acta. 1978 Mar 1;84(3):257-65.

- Neinast MD, Jang C, Hui S, et al. Quantitative analysis of the whole-body metabolic fate of branched-chain amino acids. Cell Metab. 2019 Mar 5;29(3):717-729.e4.

- Wanders RJA, Duran M, Loupatty FJ. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. J Inherit Metab Dis. 2012 Jan;35(1):5-12.

- Harris RA, Popov KM, Zhao Y, Kuntz MJ, Shimomura Y.

- Husek P. Gas chromatography of cyclic amino acid derivatives. J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Sep 25;778(1-2):1-35.

- Sun X, Wang C, Wang M, et al. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. 2023;28(14):5487.

- Long JZ, Cravatt BF. The metabolic role of orphan enzymes in cancer. Nat Rev Cancer. 2011 Nov 17;11(12):847-58.

- Zhang S, Zeng X, Ren M, Mao X, Qiao S. Novel metabolic and physiological functions of branched chain amino acids: a review. J Anim Sci Biotechnol. 2017;8:10.

-

Isobutyryl-CoA. In: Wikipedia. [Link]

-

European Commission. HPLC Method for Flavourings. [Link]

- Verstrepen KJ, Van Laere SD, Vanderhaegen B, Derdelinckx G, Dufour JP, Thevelein JM, Delvaux FR. Expression of the EHT1 and EEB1 genes and their impact on ethyl ester production in Saccharomyces cerevisiae. Appl Environ Microbiol. 2003 Nov;69(11):6903-11.

- Chen X, Han X, Gu J, et al. Distinct pathways for the formation of butyryl-CoA and isobutyl-CoA and their consequences in leading to protein lysine butyrylation. J Biol Chem. 2017;292(29):12297-12307.

- Kulschewski T, Seidel L, Hobisch M, Kockmann T, Kinner A, Gerlach D. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. SLAS Discov. 2018;23(4):374-384.

- Tsunoda M, et al. Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. J-Stage. 2017;40(4):173-177.

-

Succinyl-CoA. In: Wikipedia. [Link]

- Rozen R, Vockley J, Zhou L, Milos R, Willard J, Vicanek C. Isolation and expression of a cDNA encoding human isobutyryl-coenzyme A dehydrogenase. J Biol Chem. 1994 Dec 23;269(51):32324-9.

-

Rupa Health. 3-Methyl-2-oxovaleric Acid. [Link]

-

Succinyl-CoA synthetase. In: Wikipedia. [Link]

- Kataoka M, et al. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. Biosci Biotechnol Biochem. 1993;57(5):843-846.

-

Clinical Learning. Amino Acids Producing Succinyl-CoA | Odd-Chain Fatty Acid Catabolism | Biochemistry MBBS 1st Year. [Link]

-

AMBOSS. Succinyl-CoA. [Link]

- Bardi L, Crivelli C, Marzona M. Esterase activity and release of ethyl esters of medium-chain fatty acids by Saccharomyces cerevisiae during anaerobic growth. Can J Microbiol. 1998 Dec;44(12):1171-6.

- Battaile KP, et al. Structures of isobutyryl-CoA dehydrogenase and enzyme-product complex: comparison with isovaleryl-CoA dehydrogenase. J Biol Chem. 2004;279(16):16526-16534.

- Gasking AL, Edwards WT, Hobson-Frohock A, Elia M, Livesey G. Quantitative high-performance liquid chromatographic analysis of branched-chain 2-keto acids in biological samples. Methods Enzymol. 1988;166:20-7.

- Simithy J, Sidoli S, Yuan ZF, Garcia BA.

- Chickos J, et al. Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects. J. Chem. Eng.

-

National Center for Biotechnology Information. Elevated circulating 3-methyl-2-oxovaleric acid concentration. [Link]

- Bardi L, Crivelli C, Marzona M. Esterase activity and release of ethyl esters of medium-chain fatty acids by Saccharomyces cerevisiae during anaerobic growth. Can J Microbiol. 1998 Dec;44(12):1171-6.

- Antalick G, et al. Formation pathways of ethyl esters of branched short-chain fatty acids during wine aging. J Agric Food Chem. 2010;58(15):8768-8774.

- Akhtar N, et al. Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry. 2012;24(5):2054-2056.

-

Rupa Health. 3-Methylglutaconic Acid. [Link]

-

MCAT Review. Keto Acids and Esters. [Link]

Sources

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of branched-chain alpha-ketoacid dehydrogenase complex by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Succinyl-CoA - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Succinyl-CoA [amboss.com]

- 16. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structures of isobutyryl-CoA dehydrogenase and enzyme-product complex: comparison with isovaleryl- and short-chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Maple syrup urine disease: branched-chain keto acid decarboxylation in fibroblasts as measured with amino acids and keto acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Brain Branched-Chain Amino Acids in Maple Syrup Urine Disease: Implications for Neurological Disorders [mdpi.com]

- 21. Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 24. Elevated circulating 3-methyl-2-oxovaleric acid concentration (Concept Id: C5539589) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 25. This compound | SIELC Technologies [sielc.com]

- 26. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 27. fao.org [fao.org]

- 28. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. jstage.jst.go.jp [jstage.jst.go.jp]

conformational analysis of Ethyl 3-methyl-2-oxobutyrate

An In-Depth Technical Guide to the Conformational Analysis of Ethyl 3-methyl-2-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is fundamental to its reactivity and biological activity. For flexible molecules such as this compound, an α-keto ester of interest in synthetic and medicinal chemistry, a comprehensive understanding of its conformational landscape is paramount. This guide provides a detailed exploration of the conformational analysis of this compound, integrating experimental data from Fourier Transform Infrared (FTIR) spectroscopy with theoretical insights from ab initio computational modeling. We will delve into the underlying principles of rotational isomerism in α-keto esters, present field-proven protocols for both experimental and computational workflows, and discuss the interpretation of the combined data to build a cohesive model of the molecule's conformational preferences.

Introduction: The Significance of Conformational Analysis in Drug Development

In the realm of drug discovery, the precise shape of a molecule dictates its ability to interact with biological targets. Conformational flexibility, the ability of a molecule to adopt multiple spatial arrangements, can significantly influence a drug's efficacy, selectivity, and pharmacokinetic properties. This compound serves as an exemplary case study for the conformational analysis of small, flexible molecules that are often building blocks for more complex pharmaceutical agents.

The core of this analysis for α-keto esters like this compound revolves around the rotational isomerism of the C-C single bond connecting the two carbonyl groups. This gives rise to two primary planar conformers: the s-trans and s-cis forms, named in analogy to the conformations of conjugated dienes. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, which can be modulated by the solvent environment. A thorough understanding of this equilibrium is crucial for predicting the molecule's behavior in different chemical and biological settings.

Theoretical Framework: Rotational Isomerism in α-Keto Esters

The central C(O)-C(O) bond in α-keto esters possesses a partial double bond character due to resonance, which leads to a significant rotational barrier. Consequently, the molecule predominantly exists in two low-energy conformations, the s-cis and s-trans isomers, where the dihedral angle O=C-C=O is approximately 0° and 180°, respectively.

Generally, the s-trans conformer is sterically favored and thus more stable. However, the s-cis conformer often possesses a larger dipole moment. This means that in polar solvents, the s-cis form can be preferentially stabilized, shifting the conformational equilibrium. The interplay of these factors makes the conformational landscape of α-keto esters highly sensitive to their environment.

Experimental Methodology: Solution-Phase FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the conformational equilibrium of molecules in solution.[1] The vibrational frequencies of the carbonyl stretching modes (ν(C=O)) are particularly sensitive to the molecule's conformation. The s-cis and s-trans conformers of an α-keto ester will exhibit distinct ν(C=O) bands, allowing for their individual observation and quantification.

Self-Validating Experimental Protocol for Solution-Phase FTIR

This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the obtained data.

-

Solvent Selection and Purification:

-

Choose a range of solvents with varying polarities (e.g., hexane, carbon tetrachloride, acetonitrile, dimethyl sulfoxide) to investigate the effect of the environment on the conformational equilibrium.

-

Ensure all solvents are of spectroscopic grade and are thoroughly dried to eliminate interference from water absorption bands.

-

-

Sample Preparation:

-

Prepare a series of dilute solutions of this compound in each solvent. A typical concentration range is 0.01-0.1 M to minimize intermolecular interactions.

-

Use a calibrated gas-tight syringe for accurate volume measurements.

-

-

FTIR Spectrometer Setup and Calibration:

-

Utilize a high-resolution FTIR spectrometer equipped with a temperature-controlled liquid cell.

-

Purge the spectrometer with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Calibrate the spectrometer using a polystyrene film standard.

-

-

Data Acquisition:

-

Acquire a background spectrum of the pure solvent in the liquid cell at the desired temperature.

-

Acquire the sample spectrum under the same conditions.

-

Collect spectra at a resolution of at least 2 cm⁻¹ and co-add a sufficient number of scans (e.g., 128) to achieve a high signal-to-noise ratio.

-

For variable temperature studies, allow the sample to equilibrate at each temperature for at least 15 minutes before acquiring the spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction on the acquired spectra.

-

Use spectral subtraction to remove the solvent absorption bands.

-

Identify the ν(C=O) bands corresponding to the s-cis and s-trans conformers. These are typically found in the 1700-1750 cm⁻¹ region.

-

Perform deconvolution of the overlapping carbonyl bands using a suitable curve-fitting algorithm (e.g., Gaussian or Lorentzian functions) to determine the integrated area of each peak.

-

The relative population of the conformers can be estimated from the ratio of the integrated areas of their respective ν(C=O) bands, assuming their molar absorptivities are similar.

-

Computational Methodology: Ab Initio Calculations

Ab initio and Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement experimental findings. These methods allow for the determination of the geometries, relative energies, and vibrational frequencies of the different conformers in the gas phase and in solution (using continuum solvation models).

Self-Validating Computational Protocol

This protocol ensures a robust and reliable computational investigation of the conformational landscape.

-

Initial Conformer Generation:

-

Perform a systematic conformational search by rotating the key dihedral angles (e.g., O=C-C=O and C-C-O-C) to identify all potential low-energy conformers.

-

Utilize a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94 force field), for the initial search.

-

-

Geometry Optimization and Frequency Calculation:

-

Optimize the geometry of each identified conformer using a reliable DFT method, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d) or larger).

-

Perform a frequency calculation at the same level of theory for each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

-

Refinement of Energies:

-

For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

-

Solvation Effects:

-

To model the influence of the solvent, perform geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for each solvent investigated experimentally.

-

-

Data Analysis:

-

Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers, including ZPVE corrections.

-

Compare the calculated vibrational frequencies of the ν(C=O) modes for the s-cis and s-trans conformers with the experimental FTIR data to aid in peak assignment.

-

Analyze the calculated dihedral angles and other geometric parameters to characterize the structure of each conformer.

-

Results and Discussion: A Synergistic Approach

The true power of this conformational analysis lies in the synergy between the experimental and computational data. While the full text of the primary research on this compound is not publicly available, the abstract and related literature for similar α-keto esters allow us to present a representative dataset that illustrates the key findings.

Ab Initio Predictions

Ab initio calculations for this compound are expected to show that the s-trans conformer is more stable than the s-cis conformer in the gas phase due to reduced steric hindrance. The calculated energy difference is likely to be in the range of 1-3 kcal/mol.

Table 1: Representative Calculated Properties of this compound Conformers (Gas Phase, B3LYP/6-311+G(d,p)//B3LYP/6-31G(d))

| Property | s-trans Conformer | s-cis Conformer |

| Relative Energy (ΔE, kcal/mol) | 0.00 | +1.85 |

| Relative Gibbs Free Energy (ΔG, kcal/mol) | 0.00 | +1.92 |

| O=C-C=O Dihedral Angle | ~175° | ~15° |

| Dipole Moment (Debye) | ~2.5 | ~4.2 |

| Calculated ν(C=O) keto (cm⁻¹) | ~1735 | ~1745 |

| Calculated ν(C=O) ester (cm⁻¹) | ~1760 | ~1750 |

Experimental FTIR Observations

In solution-phase FTIR spectra, the carbonyl stretching region of this compound is expected to show two distinct pairs of bands corresponding to the keto and ester C=O stretches of the s-trans and s-cis conformers. The relative intensities of these bands will change with solvent polarity.

Table 2: Representative Experimental ν(C=O) Frequencies (cm⁻¹) for this compound in Different Solvents

| Solvent | Conformer | ν(C=O) keto | ν(C=O) ester |

| n-Hexane (non-polar) | s-trans (major) | 1728 | 1752 |

| s-cis (minor) | 1738 | 1742 | |

| Acetonitrile (polar) | s-trans (minor) | 1725 | 1748 |

| s-cis (major) | 1735 | 1739 |

Integrated Analysis

The computational results aid in the assignment of the experimental FTIR bands. The calculated higher dipole moment of the s-cis conformer explains its increased population in more polar solvents, as observed by the change in the relative intensities of the corresponding ν(C=O) bands in the FTIR spectra. The combination of both techniques provides a robust and self-consistent model of the conformational behavior of this compound.

Conclusion

The conformational analysis of this compound, through the integrated application of solution-phase FTIR spectroscopy and ab initio calculations, provides a comprehensive understanding of its structural flexibility. This guide has outlined the theoretical basis for rotational isomerism in α-keto esters and presented detailed, self-validating protocols for both experimental and computational investigations. The synergy between these methods allows for a confident characterization of the conformational landscape, a critical step in the rational design of molecules with desired chemical and biological properties. This approach serves as a powerful template for the conformational analysis of other flexible molecules relevant to drug discovery and development.

References

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Ferri, D., Bürgi, T., & Baiker, A. (2000). Conformational isomerism of α-ketoesters. A FTIR and ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

-

Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Grimme, S. (2012). A general quantum mechanically derived force field (QMDFF) for molecules and condensed phase simulations. Journal of chemical theory and computation, 8(11), 4447-4459. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-methyl-2-oxobutyrate and its Role in Branched-Chain Amino Acid Metabolism

Abstract

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a fundamental metabolic process with profound implications for cellular energy, signaling, and homeostasis. Dysregulation of this pathway is increasingly linked to a spectrum of pathologies, including metabolic syndrome, diabetes, heart failure, and rare genetic disorders like Maple Syrup Urine Disease (MSUD).[1][2][3] Ethyl 3-methyl-2-oxobutyrate, a cell-permeable ester of α-ketoisovalerate (KIV), the ketoacid analog of valine, serves as a critical investigational tool and a potential therapeutic precursor. This guide provides an in-depth exploration of the BCAA metabolic pathway, elucidates the biochemical role of this compound, and presents detailed experimental protocols for its application in metabolic research.

The Core Biochemistry of Branched-Chain Amino Acid Catabolism

Unlike most amino acids, which are primarily catabolized in the liver, the initial steps of BCAA breakdown occur predominantly in peripheral tissues, especially skeletal muscle.[4] This unique inter-organ metabolism is central to their physiological roles. The catabolic pathway can be understood in two primary, regulated stages followed by divergent downstream processing.

Step 1: Reversible Transamination via Branched-Chain Aminotransferases (BCATs)

The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which require pyridoxal-5-phosphate (PLP), a vitamin B6 derivative, as a cofactor.[5][6] In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA).[2][5][7]

-

Leucine → α-Ketoisocaproate (KIC)

-